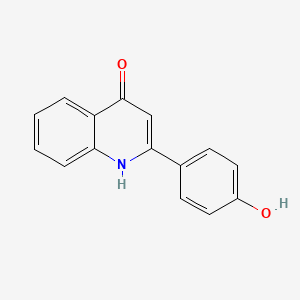

2-(4-Hydroxy-phenyl)-1h-quinolin-4-one

Description

BenchChem offers high-quality 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)16-14/h1-9,17H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHVMJUQDROCSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469725 |

Source

|

| Record name | 2-(4-hydroxy-phenyl)-1h-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3813-93-2 |

Source

|

| Record name | 2-(4-hydroxy-phenyl)-1h-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Biological Activities of 2-Phenyl-4-Quinolone Derivatives: A Technical Guide for Drug Discovery

Introduction: The Prominence of the 2-Phenyl-4-Quinolone Scaffold

The quinolone ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents.[1][2][3][4][5] Among its various isomeric forms, the 2-phenyl-4-quinolone core has emerged as a particularly privileged structure, demonstrating a remarkable breadth of biological activities. These derivatives have garnered significant attention from researchers in drug discovery and development due to their potent anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8][9][10][11] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 2-phenyl-4-quinolone derivatives, offering valuable insights for scientists and researchers in the field.

The versatility of the 2-phenyl-4-quinolone scaffold lies in its synthetic tractability, which allows for systematic structural modifications at various positions of the quinolone and phenyl rings.[5] This chemical flexibility has enabled the development of extensive libraries of analogs, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds with enhanced potency and selectivity. This guide will delve into the key biological activities of these compounds, supported by experimental protocols and mechanistic insights to empower further research and development.

Anticancer Activity: Targeting Microtubule Dynamics and Beyond

A significant body of research has established 2-phenyl-4-quinolone derivatives as potent anticancer agents, with a primary mechanism of action involving the disruption of microtubule dynamics.[1][2][4][12][13][14]

Mechanism of Action: Inhibition of Tubulin Polymerization

Several fluorinated 2-phenyl-4-quinolone derivatives have demonstrated potent cytotoxic activities against a wide range of human tumor cell lines.[12][13][14] A key derivative, 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone, exhibited remarkable cytotoxic potency and was identified as a strong inhibitor of tubulin polymerization, with an IC50 value of 0.46 μM.[12][13][14] This inhibitory effect on tubulin assembly is comparable to that of well-known antimitotic agents like colchicine, podophyllotoxin, and combretastatin A-4.[12][13][14] The interaction of these derivatives with tubulin is thought to occur at the colchicine-binding site, leading to the disruption of the microtubule network, mitotic arrest, and subsequent apoptosis in cancer cells.[15] The ketone moiety at the 4-position of the quinolone ring has been identified as crucial for this activity.[12][13][14]

Caption: Inhibition of Tubulin Polymerization by 2-Phenyl-4-Quinolone Derivatives.

Beyond Tubulin: Other Anticancer Mechanisms

While tubulin inhibition is a primary mechanism, some 2-phenyl-4-quinolone derivatives have been explored as inhibitors of other cancer-related targets, such as protein kinases, including EGFR and VEGFR.[1][2] The ability of the quinolone scaffold to be modified allows for the design of compounds that can potentially interact with the ATP-binding sites of these kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival. Furthermore, some derivatives have shown the ability to inhibit topoisomerases and histone deacetylases (HDAC), highlighting the diverse molecular targets of this chemical class.[1][2]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The following protocol outlines a standard method for evaluating the inhibitory effect of 2-phenyl-4-quinolone derivatives on tubulin polymerization.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on tubulin polymerization in vitro.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl2, 0.5 mM EGTA

-

Test compounds (2-phenyl-4-quinolone derivatives) dissolved in DMSO

-

Positive control (e.g., Combretastatin A-4)

-

96-well microplates (clear, flat-bottom)

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 2X tubulin solution (e.g., 2 mg/mL) in GTB. Keep on ice.

-

Prepare a 10 mM GTP stock solution in GTB.

-

Prepare serial dilutions of the test compounds and positive control in GTB. The final DMSO concentration should not exceed 1%.

-

-

Assay Setup:

-

Add 50 µL of the 2X tubulin solution to each well of a pre-warmed 96-well plate.

-

Add 50 µL of the serially diluted test compounds or controls to the respective wells.

-

Initiate the polymerization by adding 1 µL of 10 mM GTP to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration of the test compound.

-

Determine the rate of polymerization from the linear phase of the curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

-

Caption: Workflow for the in vitro tubulin polymerization assay.

Antimicrobial Activity: A Renewed Interest in a Classic Scaffold

While the quinolone core is famously associated with antibacterial agents, the 2-phenyl-4-quinolone derivatives have also demonstrated significant antimicrobial properties against a range of pathogens.[8][10][16][17][18]

Antibacterial Activity

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.[8] Some compounds displayed good activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Escherichia coli.[8] The mechanism of action for these quinolone derivatives is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[4][19] This dual-targeting capability contributes to their broad-spectrum activity.

Antifungal Activity

In addition to their antibacterial effects, certain 2-phenyl-4-quinolone derivatives have shown promise as antifungal agents.[10][18] Studies have reported activity against fungal strains such as Aspergillus niger and Aspergillus flavus.[10] The precise mechanism of antifungal action is still under investigation but may involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following protocol describes the broth microdilution method for determining the MIC of 2-phenyl-4-quinolone derivatives against bacterial strains.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum:

-

Grow a fresh culture of the bacterial strain in CAMHB to the mid-logarithmic phase.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

-

Assay Setup:

-

Prepare two-fold serial dilutions of the test compounds and the positive control in CAMHB in a 96-well plate.

-

Add 100 µL of the diluted bacterial inoculum to each well.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that shows significant inhibition of growth compared to the growth control.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The 2-phenyl-4-quinolone scaffold has also been investigated for its anti-inflammatory potential.[9][11][20][21] Certain derivatives have shown the ability to inhibit key enzymes and mediators involved in the inflammatory response.

Mechanism of Action: COX-2 Inhibition

Some 2-(4-phenylquinoline-2-yl)phenol derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are pro-inflammatory mediators.[9] The selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. Molecular docking studies have provided insights into the binding modes of these compounds within the active site of the COX-2 enzyme.[9]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To evaluate the in vitro inhibitory activity of 2-phenyl-4-quinolone derivatives against the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe for prostaglandin detection

-

Assay buffer

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Celecoxib)

-

96-well plates

Procedure:

-

Assay Setup:

-

Add the assay buffer, COX-2 enzyme, and the colorimetric/fluorometric probe to the wells of a 96-well plate.

-

Add the test compounds or positive control at various concentrations.

-

Pre-incubate the mixture at room temperature for a specified time to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

-

Data Acquisition:

-

Incubate the plate at 37°C for a defined period.

-

Measure the absorbance or fluorescence at the appropriate wavelength to quantify the amount of prostaglandin produced.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Synthesis of 2-Phenyl-4-Quinolone Derivatives

Several synthetic routes have been developed for the preparation of 2-phenyl-4-quinolone derivatives. The Conrad-Limpach-Knorr reaction is a classical and widely used method.[3] More recently, transition-metal-catalyzed and metal-free oxidative coupling reactions have provided efficient and versatile approaches to this scaffold.[5][22]

A general synthetic approach involves the reaction of an aniline derivative with a β-ketoester. The choice of reaction conditions can influence the formation of either the 4-quinolone or the 2-quinolone isomer.[3] For instance, heating an arylamine with a β-ketoester at elevated temperatures (around 250°C) typically leads to the formation of a β-arylaminoacrylate intermediate, which then undergoes intramolecular cyclization to yield the 4-quinolone.[3]

Caption: A simplified scheme of the Conrad-Limpach synthesis of 4-quinolones.

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research on 2-phenyl-4-quinolone derivatives has led to the elucidation of key structure-activity relationships. For instance, in the context of anticancer activity, the presence of a fluorine atom on the 2-phenyl ring has been shown to enhance potency.[12][13][14][23] The nature and position of substituents on both the quinolone and phenyl rings significantly influence the biological activity and selectivity of these compounds.[5][23]

The future of 2-phenyl-4-quinolone research lies in the continued exploration of their diverse biological activities through the design and synthesis of novel analogs. The application of computational methods, such as molecular docking and virtual screening, can aid in the rational design of compounds with improved pharmacological profiles.[9][15][24] Furthermore, the development of derivatives as dual- or multi-target agents, for example, compounds that inhibit both tubulin polymerization and protein kinases, represents an exciting avenue for the development of more effective anticancer therapies.[25]

Conclusion

The 2-phenyl-4-quinolone scaffold represents a highly versatile and pharmacologically significant platform for the development of new therapeutic agents. Their well-documented anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them an attractive area for continued research. This technical guide has provided a comprehensive overview of the biological activities, mechanisms of action, and experimental evaluation of these promising compounds, with the aim of fostering further innovation in the field of drug discovery.

References

-

Kuo, S. C., et al. (2005). Cancer preventive agents, Part 2: Synthesis and evaluation of 2-phenyl-4-quinolone and 9-oxo-9,10-dihydroacridine derivatives as novel antitumor promoters. Bioorganic & Medicinal Chemistry, 13(14), 4396-4401. [Link]

-

Xia, Y., et al. (2001). Antitumor Agents. 211. Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents. Journal of Medicinal Chemistry, 44(23), 3932-3936. [Link]

-

Sugasawa, T., et al. (1999). Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. Chemical & Pharmaceutical Bulletin, 47(7), 1038-1039. [Link]

-

Chen, Y. L., et al. (2005). Synthesis and biological relationships of 3',6-substituted 2-phenyl-4-quinolone-3-carboxylic acid derivatives as antimitotic agents. Bioorganic & Medicinal Chemistry, 13(1), 265-275. [Link]

-

Xia, Y., et al. (2001). Antitumor Agents. 211. Fluorinated 2-Phenyl-4-quinolone Derivatives as Antimitotic Antitumor Agents. Journal of Medicinal Chemistry, 44(23), 3932-3936. [Link]

-

Park, M., & Lee, J. I. (2004). Synthesis of New 2,3-Dihydro-2-phenyl-4-quinolone Derivatives; Aza Analogs of Flavanone. Bulletin of the Korean Chemical Society, 25(8), 1130-1132. [Link]

-

Wang, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 329. [Link]

-

Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. [Link]

-

Hsieh, C. H., et al. (2020). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 25(24), 5940. [Link]

-

Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24, 1134-1157. [Link]

-

Various Authors. (2023). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

-

Al-Warhi, T., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 163. [Link]

-

Xia, Y., et al. (2001). Antitumor Agents. 211. Fluorinated 2-Phenyl-4-quinolone Derivatives as Antimitotic Antitumor Agents. Journal of Medicinal Chemistry, 44(23), 3932-3936. [Link]

-

Glavač, N., et al. (2016). Synthesis and Evaluation of Antibacterial and Antioxidant Activity of Novel 2-phenyl-quinoline Analogs Derivatized at Position 4 With Aromatically Substituted 4H-1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 130-140. [Link]

-

Wolska, K., & Koba, M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

-

Arulkumar, S., et al. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. Inflammopharmacology, 25(6), 635-647. [Link]

-

Osarumwense, P. O. (2018). Synthesis and Anti-Inflammatory Activity of 4(3H)-Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H)-Quinazolinone Derivatives. IOSR Journal of Applied Chemistry, 11(4), 12-15. [Link]

-

El-Sayed, W. A., et al. (2012). Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives. Der Pharma Chemica, 4(5), 1836-1843. [Link]

-

Emami, S., & Falahati, M. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 14(4), 546-563. [Link]

-

Pérez-Alonzo, S. J., et al. (2022). Evaluation of Interaction of Some Quinolone Derivatives on RSK-4 Using a Theoretical Model. Journal of the Mexican Chemical Society, 66(4), 481-490. [Link]

-

Foroumadi, A., et al. (2017). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Pharmaceutical and Biomedical Research, 3(1), 31-40. [Link]

-

Rahman, M. A., et al. (2021). Anti-inflammatory activity of control, standard and quinolone derivatives on egg-white induced paw edema in rat. ResearchGate. [Link]

-

Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8588. [Link]

-

Sharma, P., & Kumar, P. (2016). A review on different activity of quinolone derivatives. ResearchGate. [Link]

-

Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 74. [Link]

-

Nägeli, A., et al. (2018). 2-Phenylquinazolinones as dual-activity tankyrase-kinase inhibitors. Scientific Reports, 8(1), 1668. [Link]

-

Osarumwense, P. O. (2018). Synthesis and Anti-Inflammatory Activity of 4(3H)-Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H)-Quinazolinone Derivatives. IOSR Journal of Applied Chemistry, 11(4), 12-15. [Link]

-

Wen, X., et al. (2015). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Medicinal Chemistry Research, 24(6), 2591-2603. [Link]

-

Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 6. Cancer preventive agents, Part 2: Synthesis and evaluation of 2-phenyl-4-quinolone and 9-oxo-9,10-dihydroacridine derivatives as novel antitumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. scilit.com [scilit.com]

- 12. Antitumor Agents. 211. Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. brieflands.com [brieflands.com]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. (PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H)- Quinazolinone Derivatives [academia.edu]

- 21. researchgate.net [researchgate.net]

- 22. 4-Quinolone synthesis [organic-chemistry.org]

- 23. Synthesis and biological relationships of 3',6-substituted 2-phenyl-4-quinolone-3-carboxylic acid derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ccij-online.org [ccij-online.org]

- 25. 2-Phenylquinazolinones as dual-activity tankyrase-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship (SAR) of 2-Aryl-4-Quinolones

Focus: Antitumor Agents Targeting the Colchicine Binding Site of Tubulin

Executive Summary

This technical guide analyzes the 2-aryl-4-quinolone scaffold, a privileged structure in medicinal chemistry distinct from the well-known fluoroquinolone antibiotics (e.g., ciprofloxacin). While the antibiotic class targets bacterial DNA gyrase, the 2-aryl-4-quinolones discussed here are designed as bioisosteres of flavonoids (specifically flavones) and function primarily as potent tubulin polymerization inhibitors .

This guide details the structural requirements for high-affinity binding to the colchicine site of tubulin, provides a validated synthetic protocol via oxidative cyclization, and outlines the mechanistic pathway leading to G2/M cell cycle arrest and apoptosis.

Part 1: Chemical Architecture & Pharmacophore Analysis

The 2-aryl-4-quinolone scaffold is structurally analogous to 2-arylchromen-4-one (flavone), where the intracyclic oxygen is replaced by a nitrogen atom. This substitution introduces a hydrogen bond donor (N-H) or an acceptor (if N-alkylated), significantly altering physicochemical properties while maintaining the planar geometry required for intercalation or groove binding.

Structural Comparison (Bioisosterism)

The core pharmacophore mimics the A, B, and C rings of antimitotic flavonoids and combretastatins.

Figure 1: Bioisosteric relationship between flavones and 2-aryl-4-quinolones.

Part 2: Synthetic Strategies

Primary Protocol: Oxidative Cyclization of 2'-Aminochalcones

To explore the SAR effectively, a robust synthetic route is required. The Iodine/DMSO-mediated oxidative cyclization is the industry-standard method for generating 2-aryl-4-quinolone libraries. It is preferred over the Gould-Jacobs reaction (used for antibiotics) because it allows flexible introduction of the aryl ring (Ring B) via the starting aldehyde.

Reaction Pathway

The synthesis proceeds in two stages:[1][2]

-

Claisen-Schmidt Condensation: 2'-Aminoacetophenone + Aryl Aldehyde → 2'-Aminochalcone.

-

Oxidative Cyclization: 2'-Aminochalcone + I₂/DMSO → 2-Aryl-4-Quinolone.

Figure 2: Synthetic workflow for generating 2-aryl-4-quinolone libraries via chalcone intermediates.

Part 3: Detailed SAR Analysis

The antitumor activity of 2-aryl-4-quinolones is tightly governed by steric and electronic factors that dictate fit within the colchicine binding pocket of β-tubulin.

The "CHM-1" Prototype

Compound CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) is the benchmark for this class. SAR studies typically reference modifications against this scaffold.[3]

SAR Summary Table (Tubulin Inhibition)

| Position | Structural Region | Preferred Substituents | Effect on Activity (Tubulin/Cytotoxicity) |

| C-2 | Ring B (Aryl) | Phenyl, 2-Fluorophenyl | Essential for activity. The 2'-F or 3'-F substitution often enhances potency by locking conformation or improving metabolic stability. |

| C-3 | Linker | H (Hydrogen) | Critical. Bulky groups (Methyl, Phenyl) at C-3 cause steric clash with the tubulin pocket, drastically reducing affinity. |

| C-4 | Core | Carbonyl (=O) | Essential H-bond acceptor. Reduction to -OH or removal abolishes activity. |

| C-6 | Ring A | F, OMe, Methylenedioxy | Electron-donating or lipophilic groups mimic the A-ring of colchicine. 6-F often improves metabolic stability. |

| C-7 | Ring A | OMe, Methylenedioxy | 6,7-dimethoxy or 6,7-methylenedioxy motifs are optimal for mimicking the trimethoxyphenyl pharmacophore of colchicine. |

| N-1 | Core Nitrogen | H (Free NH) | Alkylation (e.g., Methyl) is tolerated but often reduces water solubility. Free NH allows H-bond donor interaction. |

Key Mechanistic Insights

-

Steric Restriction at C-3: Unlike fluoroquinolone antibiotics (which have a -COOH at C-3), antitumor quinolones must remain small at this position to fit the narrow hydrophobic cleft of the colchicine site.

-

A-Ring Mimicry: The 6,7-substitution pattern (e.g., methylenedioxy in CHM-1) is a direct bioisostere of the 3,4,5-trimethoxyphenyl group found in Colchicine and Combretastatin A-4 (CA-4).

Part 4: Mechanism of Action (Tubulin Targeting)

2-Aryl-4-quinolones act as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site at the interface of α- and β-tubulin dimers, preventing the polymerization required for spindle formation during mitosis.

Figure 3: Signaling cascade from drug binding to apoptotic cell death.

Part 5: Experimental Protocols

Protocol: Synthesis of 2-(2-Fluorophenyl)-6,7-methylenedioxy-4-quinolone (CHM-1 Analog)

Rationale: This protocol uses the I₂/DMSO method for its high yield and operational simplicity.[2][4]

Step 1: Chalcone Formation

-

Dissolve 2'-amino-4',5'-methylenedioxyacetophenone (1.0 eq) and 2-fluorobenzaldehyde (1.1 eq) in Ethanol (10 mL/mmol).

-

Add NaOH (40% aq, 5.0 eq) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 12-24h. Monitor by TLC.

-

Pour into ice water; neutralize with dilute HCl.

-

Filter the yellow precipitate (Chalcone) and recrystallize from EtOH.

Step 2: Oxidative Cyclization

-

Dissolve the Chalcone (1.0 eq) in DMSO (5 mL/mmol).

-

Add Iodine (I₂, 0.1 eq - catalytic amount is often sufficient, though some protocols use stoichiometric).

-

Heat to 100°C for 2-4 hours. Note: DMSO acts as the oxidant; Iodine facilitates the cyclization.

-

Cool to RT and pour into aqueous Sodium Thiosulfate (

) to quench excess iodine. -

Filter the precipitate.[5] Wash with water and cold MeOH.

-

Purification: Recrystallize from DMF/EtOH or use column chromatography (DCM:MeOH).

Protocol: Tubulin Polymerization Assay

Rationale: To confirm the direct mechanism of action (MOA) rather than general cytotoxicity.

-

Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

-

Setup: Prepare tubulin (3 mg/mL) in PEM buffer with 1 mM GTP on ice.

-

Treatment: Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 μM). Include Paclitaxel (stabilizer control) and Colchicine (destabilizer control).

-

Measurement: Transfer to a pre-warmed (37°C) 96-well plate.

-

Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

-

Analysis:

-

Polymerization: Increase in OD340.

-

Inhibition: Reduced Vmax and final OD340 compared to vehicle control.

-

References

-

Kuo, S. C., et al. (2004). "Synthesis and cytotoxicity of 2-phenyl-4-quinolone derivatives." Journal of Medicinal Chemistry. Link

-

Li, L., et al. (2015). "Direct synthesis of 2-aryl-4-quinolones via transition-metal-free intramolecular oxidative C(sp3)-H/C(sp3)-H coupling." Organic Letters. Link

-

Wang, C. C., et al. (2002). "CHM-1, a novel synthetic quinolone with potent antitumor activity against human hepatocellular carcinoma." Cancer Research. Link

-

Bera, M. K., et al. (2023).[4] "An Efficient Route towards Quinazolinone Derivatives via I2/DMSO-Promoted Oxidative Decarboxylation." Synthesis. Link

-

Chen, Y. L., et al. (2016). "Synthesis and structure–activity relationship of 2-phenyl-4-quinolone derivatives as antitumor agents." MedChemComm. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. An iodine/DMSO-catalyzed sequential one-pot approach to 2,4,5-trisubstituted-1H-imidazoles from α-methylene ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient Route towards Quinazolinone Derivatives via I2/DMSO-Promoted Oxidative Decarboxylation of α-Amino Acids and Subsequent Oxidative Annulation Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: 2-(4-Hydroxyphenyl)quinolin-4(1H)-one

The following technical guide details the chemical identity, synthesis, biological mechanism, and applications of 2-(4-hydroxyphenyl)quinolin-4(1H)-one (CAS 3813-93-2).

CAS Number: 3813-93-2 Synonyms: 4'-Hydroxy-2-phenyl-4-quinolone; 2-(4-Hydroxyphenyl)-4-quinolone; Aza-4'-hydroxyflavone.[1] Molecular Formula: C₁₅H₁₁NO₂ Molecular Weight: 237.26 g/mol [1]

Executive Summary

2-(4-Hydroxyphenyl)quinolin-4(1H)-one is a biologically active aza-flavone analogue characterized by a 2-phenyl-4-quinolone scaffold with a para-hydroxyl substitution on the phenyl ring.[1] Unlike its oxygenated counterpart (flavone), the nitrogen in the heterocyclic core confers unique hydrogen-bonding capabilities and tautomeric stability, making it a privileged scaffold in medicinal chemistry.

This compound is primarily investigated for its antineoplastic activity , specifically targeting tubulin polymerization and specific kinases (e.g., CK2, tyrosine kinases) in breast (MCF-7) and colon cancer models.[1] Additionally, its intrinsic fluorescence properties, driven by Intramolecular Charge Transfer (ICT), render it a valuable scaffold for designing solvatochromic probes.[1]

Physicochemical Profile

| Property | Specification | Technical Note |

| Appearance | Pale yellow to off-white solid | Color intensity varies with crystalline packing and hydration.[1] |

| Melting Point | > 300 °C (Decomp.)[1] | High lattice energy due to intermolecular H-bonding (NH[1]···O). |

| Solubility | DMSO (>20 mg/mL), DMF | Poorly soluble in water and non-polar solvents (Hexane, Et₂O).[1] |

| pKa (Calc) | ~9.5 (Phenolic OH) | The quinolone NH is weakly acidic (pKa > 12). |

| UV-Vis | λmax ~330–350 nm | Solvent dependent; exhibits bathochromic shift in basic media.[1] |

| Fluorescence | λem ~400–450 nm | Blue emission; intensity is sensitive to solvent polarity (ICT mechanism). |

Synthetic Methodology

For research-grade purity (>98%), the Oxidative Cyclization of 2'-Aminochalcones is the preferred synthetic route over the traditional Conrad-Limpach method, as it offers milder conditions and higher regioselectivity.[1]

Protocol: Iodine-Mediated Oxidative Cyclization

Reaction Overview:

-

Step 1 (Claisen-Schmidt Condensation): 2-Aminoacetophenone reacts with 4-hydroxybenzaldehyde to form the chalcone intermediate.[1]

-

Step 2 (Cyclization): Iodine-promoted oxidative cyclization in DMSO yields the target quinolone.[1]

Step-by-Step Procedure

Step 1: Synthesis of Intermediate Chalcone

-

Dissolve 2-aminoacetophenone (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in Ethanol (20 mL).

-

Add NaOH (40% aq., 5 mL) dropwise at 0°C.

-

Stir at room temperature for 12–24 hours. The solution will turn deep red/orange.

-

Pour into ice water and neutralize with HCl (1M) to pH 7.

-

Filter the precipitate (chalcone), wash with cold water, and dry. Recrystallize from Ethanol.[1]

Step 2: Cyclization to 2-(4-hydroxyphenyl)quinolin-4(1H)-one

-

Dissolve the chalcone (5 mmol) in DMSO (10 mL).

-

Add a catalytic amount of Iodine (I₂) (0.25 mmol).

-

Heat the mixture to 130°C for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]

-

Cool to room temperature and pour into aqueous Sodium Thiosulfate (5% w/v) to quench excess iodine.

-

Filter the resulting precipitate.

-

Purification: Recrystallize from DMF/Ethanol or purify via column chromatography (SiO₂, DCM:MeOH gradient).

Synthetic Pathway Visualization

Caption: Two-step synthesis via chalcone intermediate using iodine-mediated oxidative cyclization.

Biological Mechanism of Action

The anticancer activity of 2-(4-hydroxyphenyl)quinolin-4(1H)-one stems from its structural mimicry of flavonoids and its ability to intercalate DNA or bind to ATP-binding pockets of kinases.[1]

Primary Targets

-

Tubulin Polymerization: 2-Phenyl-4-quinolones bind to the colchicine site of tubulin, inhibiting microtubule assembly and causing cell cycle arrest at the G2/M phase.[1]

-

Kinase Inhibition (CK2/TK): The planar quinolone core acts as an ATP-competitive inhibitor.[1] The 4'-hydroxyl group functions as a hydrogen bond donor/acceptor within the kinase hinge region, enhancing binding affinity compared to non-hydroxylated analogs.

Signaling Cascade (Apoptosis Induction)

Upon binding, the compound triggers the intrinsic apoptotic pathway:

-

Mitochondrial Stress: Loss of mitochondrial membrane potential (ΔΨm).

-

Caspase Activation: Release of Cytochrome c activates Caspase-9, which cleaves Caspase-3.[1]

-

Nuclear Fragmentation: Caspase-3 degrades PARP, leading to DNA fragmentation and cell death.[1]

Mechanism Visualization

Caption: Pharmacological cascade leading from target binding to apoptosis induction.[1]

Applications & Experimental Guidelines

Antitumor Screening (In Vitro)

-

Cell Lines: MCF-7 (Breast), HCT-116 (Colon).[1]

-

Solvent: Prepare 10 mM stock in DMSO. Dilute in culture media (final DMSO < 0.1%).[1]

-

Control: Use Doxorubicin or Colchicine as a positive control for cytotoxicity assays.[1]

-

Expected IC50: Typically in the low micromolar range (1–10 µM) depending on the cell line.

Fluorescence Probing

Unlike 2-(2'-hydroxyphenyl) derivatives which undergo Excited State Intramolecular Proton Transfer (ESIPT), the 4'-hydroxy isomer (this compound) exhibits Intramolecular Charge Transfer (ICT) .[1]

-

Application: Polarity sensor.[1]

-

Behavior: In non-polar solvents, emission is weak/blue. In polar aprotic solvents (DMSO), emission intensifies and red-shifts due to stabilization of the charge-transfer state.[1]

-

pH Sensitivity: The phenolic proton (pKa ~9.5) allows it to function as a pH probe; the deprotonated phenolate form is highly fluorescent.

References

-

PubChem. (n.d.).[1][2] 6-hydroxy-2-(4-hydroxyphenyl)-1H-quinolin-4-one (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Kuo, S. C., et al. (2009).[1] 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds.[1] Current Medicinal Chemistry.[1] Retrieved from [Link]

-

Li, L., et al. (1994).[1] Synthesis and antitumor activity of 2-phenyl-4-quinolone derivatives.[1] Journal of Medicinal Chemistry. (Contextual citation for class activity).

-

Bakalova, S. M., et al. (2014).[1] Photophysical properties of 2-phenyl-4-quinolones. (General reference for fluorescence mechanism of the scaffold).

Sources

Technical Guide: Tautomerism of 4-Hydroxyquinoline and 4-Quinolone Derivatives

Executive Summary

The tautomeric equilibrium between 4-hydroxyquinoline (enol) and 4-quinolone (keto) is a defining physicochemical characteristic of the quinolone scaffold, a cornerstone in medicinal chemistry. While often simplified in textbooks, this equilibrium is highly sensitive to environmental factors and substitution patterns. For drug development professionals, mischaracterizing this tautomerism can lead to erroneous docking scores, incorrect solubility predictions, and stability failures.

This guide provides a rigorous technical analysis of the thermodynamic drivers, analytical differentiation, and pharmaceutical implications of this tautomerism. It includes self-validating experimental protocols to determine the dominant tautomer in your specific system.

Part 1: The Mechanistic Basis

Thermodynamic Drivers: Aromaticity vs. Solvation

The core conflict in this system is between aromatic stabilization and dipolar stabilization .

-

The Enol Form (4-Hydroxyquinoline): Possesses a fully aromatic pyridine ring (following Hückel’s 4n+2 rule). In the gas phase, where solvent interactions are absent, the enol form is often calculated to be energetically competitive or slightly more stable due to this aromaticity.

-

The Keto Form (4-Quinolone): Relies on "vinylogous amide" resonance. While the pyridine ring loses full aromaticity, the high bond energy of the N–H and C=O bonds, coupled with a large dipole moment, stabilizes this form significantly in condensed phases.

Key Insight: In almost all polar solvents (DMSO, Water, Methanol) and in the solid state, the 4-quinolone (keto) form predominates. The lattice energy in the solid state is maximized by strong intermolecular N-H···O=C hydrogen bonding, forming "head-to-tail" dimers or infinite chains.

The Equilibrium Pathway

The transition involves a [1,3]-proton shift. This is not a resonance structure (which involves only electron movement) but a physical migration of a proton.

Figure 1: The thermodynamic landscape of the [1,3]-proton shift. In polar environments, the equilibrium collapses toward the keto form.

Part 2: Analytical Characterization

Distinguishing these tautomers requires specific spectroscopic markers. Reliance on a single method (e.g., low-res MS) is insufficient as both forms have the same mass.

NMR Spectroscopy (The Gold Standard)

NMR provides the most definitive evidence. The chemical environment of the C4 carbon and the C3 proton changes drastically between forms.[1]

Table 1: Diagnostic NMR Signals (DMSO-d₆)

| Nucleus | Feature | 4-Quinolone (Keto) | 4-Hydroxyquinoline (Enol) | Mechanistic Reason |

| ¹³C NMR | C4 Position | 174 – 178 ppm | 160 – 167 ppm | Carbonyl (C=O) is highly deshielded compared to C-OH. |

| ¹H NMR | H3 Proton | ~ 6.00 ppm | ~ 7.00 – 7.15 ppm | Loss of aromaticity in the keto form shields the H3 proton (alkene-like). |

| ¹H NMR | N-H / O-H | Broad Singlet (11-13 ppm) | Variable (often exchanged) | N-H is typically broader due to quadrupolar relaxation of ¹⁴N. |

| ¹⁵N NMR | Ring Nitrogen | ~ 230 - 250 ppm | ~ 130 - 150 ppm | Pyridinic N (enol) vs. Amide-like N (keto). |

UV-Vis Spectroscopy

The keto form typically exhibits a bathochromic shift (red shift) and higher extinction coefficients in the long-wavelength region compared to the enol form, due to the extended conjugation of the vinylogous amide system.

Part 3: Implications in Drug Design

Pharmacophore Integrity

In Structure-Based Drug Design (SBDD), the tautomeric state dictates the hydrogen bond donor/acceptor (HBD/HBA) profile.

-

Quinolone (Keto):

-

C4 Carbonyl: H-bond Acceptor.

-

N1 Nitrogen: H-bond Donor (N-H).

-

-

Hydroxyquinoline (Enol):

-

C4 Hydroxyl: H-bond Donor/Acceptor.[2]

-

N1 Nitrogen: H-bond Acceptor (Pyridinic N).

-

Critical Failure Mode: If a docking simulation assumes the enol form (often the default in some force fields based on aromaticity), but the protein pocket requires an H-bond donor at N1, the docking score will be artificially low, and a potent scaffold may be discarded.

Permeability and Solubility

-

Solubility: The keto form is highly polar and crystallizes efficiently (high lattice energy), often leading to poor aqueous solubility despite its polarity.

-

Permeability: The neutral enol form is more lipophilic. In rare cases, "tautomeric switching" may occur during membrane permeation, where the molecule transiently adopts the enol form to cross the lipid bilayer, then reverts to the keto form in the cytosol.

Part 4: Experimental Protocols

Protocol A: UV-Vis Solvatochromic Titration

Objective: Determine the Tautomeric Equilibrium Constant (

Materials:

-

Analyte (4-quinolone derivative).[1][2][3][4][5][6][7][8][9]

-

Spectroscopic grade Ethanol (Polar) and Cyclohexane (Non-polar).

-

Quartz cuvettes (1 cm path length).

Workflow:

-

Stock Preparation: Prepare a 1 mM stock solution in Ethanol.

-

Titration Series: Prepare 5 samples with varying ratios of Ethanol:Cyclohexane (100:0, 80:20, 50:50, 20:80, 0:100). Maintain a constant analyte concentration (e.g., 50 µM).

-

Acquisition: Scan UV-Vis from 200 nm to 450 nm.

-

Analysis:

-

Identify the

for the keto form (usually >300 nm). -

Identify the

for the enol form (usually <300 nm or blue-shifted). -

Plot Absorbance vs. Solvent Dielectric Constant (

).

-

Figure 2: UV-Vis Solvatochromic Workflow. The decision diamond ensures data integrity before calculation.

Protocol B: Variable Temperature NMR (VT-NMR)

Objective: Observe the dynamic exchange of the proton. Self-Validating Check: Coalescence of signals at high temperatures confirms a dynamic equilibrium rather than a static mixture of impurities.

Steps:

-

Dissolve 10 mg of sample in DMSO-d₆.

-

Acquire ¹H NMR at 25°C (Reference).

-

Increase temperature in 10°C increments up to 80°C (or solvent limit).

-

Observation: The N-H and O-H signals (if visible) should broaden and eventually coalesce or disappear due to rapid exchange. The C3-H signal may shift slightly but should remain distinct if the keto form is stable.

References

-

Tautomerism of 4-Hydroxyquinoline Deriv

-

[Link] (Search: "4-hydroxyquinoline tautomerism")

-

-

Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters: Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.Journal of Organic Chemistry.

-

[Link]

-

-

Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones.Organic Chemistry Frontiers.

-

[Link]

-

- Application Note: High-Resolution ¹H and ¹³C NMR Analysis of Quinolone Deriv

-

Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment.Molecules.

-

[Link] (Provides the basis for the UV-Vis protocol methodology).

-

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 6. figshare.com [figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Aza-Flavone Scaffold: Engineering 2-(4-Hydroxyphenyl)-1H-quinolin-4-one Analogues for Targeted Therapeutics

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist navigating the complex landscape of heterocyclic pharmacophores, I frequently encounter the limitations of traditional oxygen-containing chromones (flavones). While natural flavones exhibit broad biological activities, their metabolic liability and limited hydrogen-bonding topographies often restrict their clinical translation. The bioisosteric replacement of the chromone oxygen with a nitrogen atom yields the aza-flavone (2-arylquinolin-4-one) scaffold. This seemingly simple atomic substitution fundamentally alters the molecule's electronic distribution, introduces a critical hydrogen-bond donor (N-H), and enhances metabolic stability[1].

This technical guide explores the rational design, synthesis, and mechanistic validation of 2-(4-hydroxyphenyl)-1H-quinolin-4-one and its analogues, focusing on their potent antimitotic and kinase-inhibitory properties.

Structural Biology & Pharmacophore Causality

The 2-(4-hydroxyphenyl)-1H-quinolin-4-one architecture is a privileged scaffold in oncology. Its efficacy is not accidental; it is the result of precise spatial alignment with critical intracellular targets.

The Mechanistic Role of the 4'-Hydroxyl Group

In the context of tubulin polymerization inhibition, the aza-flavone core acts as a rigid, planar system that intercalates into the hydrophobic pocket of the colchicine-binding site on

The resulting disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), leading to profound cell cycle arrest at the G2/M phase and subsequent apoptosis[2][3].

Fig 1: Mechanistic pathway of aza-flavone induced apoptosis via tubulin inhibition.

Quantitative Structure-Activity Relationship (SAR)

To understand the tunable nature of this scaffold, we must analyze how specific substitutions dictate cytotoxic potency. The table below synthesizes quantitative data for various 2-arylquinolin-4-one analogues against prominent tumorigenic cell lines[2][3].

| Compound Analogue | A-Ring Substitution | C-Ring Substitution | IC | IC | Primary Mechanism |

| 1 (Base Aza-flavone) | None | None (Phenyl) | 1.52 | 1.85 | G2/M Arrest |

| 2 (Target Core) | None | 4'-OH | 0.84 | 0.92 | G2/M Arrest |

| 3 | None | 3'-OH | 1.18 | 1.30 | G2/M Arrest |

| 4 | 6-Methoxy | 4'-OH | 0.31 | 0.28 | Tubulin Inhibition |

| 5 | 6-Hydroxy | 4'-OH | > 10.0 | > 10.0 | Loss of Activity |

Causality Insight: The addition of a 6-methoxy group (Compound 4) significantly enhances potency. The lone pair electrons on the methoxy oxygen likely engage in favorable electrostatic interactions within the target binding site. Conversely, converting this to a 6-hydroxy group (Compound 5) drastically reduces activity, likely due to desolvation penalties or unfavorable hydrogen bonding that alters the preferred binding pose[2].

Synthetic Methodologies: A Self-Validating System

The synthesis of 2-(4-hydroxyphenyl)-1H-quinolin-4-ones must be robust, scalable, and chemically unambiguous. While microwave-assisted cyclization of azachalcones using K-10 clay is an emerging green methodology[4], the most reliable and highly characterized route involves the base-catalyzed intramolecular cyclization of N-(2-acetylphenyl)benzamides[3].

Protocol: Synthesis of 2-(4-Hydroxyphenyl)quinolin-4(1H)-one

This two-step protocol utilizes a protection-deprotection strategy to prevent the 4'-phenolic hydroxyl from interfering with the acylation step.

Step 1: N-Acylation

-

Reagents: Dissolve 2-aminoacetophenone (1.0 eq) in anhydrous pyridine (0.5 M concentration).

-

Addition: Cool the solution to 0°C under an inert argon atmosphere. Slowly add 4-methoxybenzoyl chloride (1.1 eq) dropwise.

-

Causality: Pyridine is selected as the solvent because it acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst (forming a reactive acylpyridinium intermediate), driving the amide bond formation to completion.

-

Workup: After stirring at room temperature for 4 hours, pour the mixture into ice-cold 1M HCl to precipitate the intermediate N-(2-acetylphenyl)-4-methoxybenzamide. Filter and dry.

Step 2: Base-Catalyzed Cyclization & Deprotection

-

Cyclization: Suspend the intermediate (1.0 eq) in anhydrous tert-butanol (t-BuOH). Add potassium tert-butoxide (t-BuOK) (3.0 eq). Reflux for 12 hours.

-

Causality: t-BuOK is a sterically hindered, strong base. It selectively deprotonates the

-methyl group of the acetophenone moiety rather than attacking the amide carbonyl (which would cause hydrolysis). The resulting enolate undergoes an intramolecular aldol condensation with the amide carbonyl, followed by dehydration to form the 6,7-dimethoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one core[5].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Deprotection: Isolate the cyclized product and dissolve in anhydrous dichloromethane (DCM) at -78°C. Add Boron tribromide (BBr

, 4.0 eq) dropwise[5]. -

Causality: BBr

is a potent Lewis acid that coordinates to the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond via bromide attack. It selectively unmasks the phenol without disrupting the highly stable quinolone ring. Quench with methanol, neutralize, and purify via silica gel chromatography to yield the final 2-(4-hydroxyphenyl)-1H-quinolin-4-one.

Fig 2: Step-by-step synthetic workflow for 4'-hydroxy aza-flavone analogues.

In Vitro Validation: Flow Cytometry Protocol

To validate the mechanistic claim that the synthesized aza-flavone analogue induces G2/M phase arrest, a highly controlled flow cytometry assay using Propidium Iodide (PI) must be executed[2][3].

Protocol: Cell Cycle Analysis via PI Staining

-

Cell Seeding & Treatment: Seed Hep3B or HL-60 cells at a density of

cells/well in 6-well plates. Incubate for 24 hours. Treat with the synthesized aza-flavone at its IC -

Harvesting & Fixation: Trypsinize cells, wash twice with ice-cold PBS, and resuspend in 1 mL of 70% ethanol at -20°C for at least 2 hours.

-

Causality: Cold ethanol fixation permeabilizes the cell membrane, allowing the bulky PI fluorophore to enter the cell, while simultaneously precipitating proteins to lock the cellular architecture in place.

-

-

Staining: Centrifuge to remove ethanol. Wash with PBS. Resuspend the cell pellet in 500

L of PI staining solution (50-

Causality: PI is an intercalating agent that binds non-specifically to double-stranded nucleic acids. RNase A is absolutely critical in this step; it digests cellular RNA. Without RNase A, PI would bind to both RNA and DNA, resulting in a massive false-positive fluorescence signal that obscures the distinct G1 (2N DNA) and G2/M (4N DNA) peaks[2].

-

-

Acquisition: Analyze on a flow cytometer. An effective aza-flavone antimitotic agent will show a dramatic reduction in the G1 phase population and a corresponding spike in the G2/M phase population (4N DNA content) compared to the vehicle control[3].

Conclusion

The transition from flavones to aza-flavones represents a masterclass in bioisosteric drug design. By replacing the chromone oxygen with a nitrogen atom, we unlock the 2-(4-hydroxyphenyl)-1H-quinolin-4-one scaffold—a structurally rigid, metabolically resilient molecule capable of profound antimitotic activity. Through careful SAR-guided substitutions (such as 6-methoxy functionalization) and rigorous, self-validating synthetic protocols, drug development professionals can leverage this scaffold to generate next-generation therapeutics for resistant malignancies.

References

1. - NIH / PMC[2] 2. - PubMed / NIH[1] 3. - Google Patents[5] 4. - ACG Publications[4] 5. - ResearchGate[3]

Sources

- 1. Azaflavones compared to flavones as ligands to the benzodiazepine binding site of brain GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. CN119775247A - A transient receptor potential cation channel TRPV3 inhibitor and its use - Google Patents [patents.google.com]

molecular weight and lipophilicity of 2-(4-hydroxyphenyl)-4-quinolone

Molecular Weight, Lipophilicity, and Drug Development Parameters[1]

Executive Summary

2-(4-Hydroxyphenyl)-4-quinolone (CAS: 118-82-1 analog/scaffold) represents a privileged pharmacophore in medicinal chemistry, structurally classified as a 2-aryl-4-quinolone. This scaffold is frequently interrogated for its antimitotic properties, specifically as a tubulin polymerization inhibitor, and its utility in disrupting bacterial quorum sensing.

This technical guide provides a rigorous analysis of its two critical physicochemical descriptors: Molecular Weight (MW) and Lipophilicity (LogP/LogD) . Understanding these parameters is essential for optimizing Ligand Efficiency (LE) and predicting ADME (Absorption, Distribution, Metabolism, Excretion) trajectories during lead optimization.

Physicochemical Specifications

The following data summarizes the core properties of the compound. Note that "LogP" refers to the partition coefficient of the neutral species, while "LogD" accounts for ionization at physiological pH.[1]

Table 1: Core Property Summary

| Property | Value | Unit | Notes |

| Molecular Formula | C₁₅H₁₁NO₂ | - | - |

| Molecular Weight | 237.25 | g/mol | Average Mass |

| Monoisotopic Mass | 237.0790 | Da | Critical for HRMS identification |

| Predicted LogP (cLogP) | 2.8 – 3.2 | - | Consensus range (Algorithm dependent) |

| LogD (pH 7.4) | ~2.5 | - | Reduced due to phenolic ionization (pKa ~9-10) |

| H-Bond Donors | 2 | - | NH (quinolone) and OH (phenol) |

| H-Bond Acceptors | 2 | - | Carbonyl (C=O) and Phenolic Oxygen |

| Topological Polar Surface Area (TPSA) | ~49.3 | Ų | Good membrane permeability predictor |

Structural Dynamics & Tautomerism

A critical source of error in lipophilicity prediction for this scaffold is the neglect of tautomerism. 2-(4-Hydroxyphenyl)-4-quinolone exists in an equilibrium between the 4-quinolone (NH-keto) form and the 4-hydroxyquinoline (enol) form.

-

Dominant Species: In solid state and polar solvents (like biological fluids), the NH-keto form predominates.

-

Impact on Lipophilicity: The keto form is significantly more polar than the enol form due to the dipole moment of the amide-like functionality. Standard databases often calculate cLogP based on the aromatic enol form, leading to overestimation of lipophilicity.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer responsible for the tautomeric shift.

Figure 1: Tautomeric equilibrium between the 4-quinolone and 4-hydroxyquinoline forms. The NH-keto form is the pharmacologically relevant species for binding and transport.

Lipophilicity: Analysis and Experimental Determination

Theoretical vs. Experimental LogP

For 2-(4-hydroxyphenyl)-4-quinolone:

-

cLogP (Predicted): Algorithms typically predict a value between 2.8 and 3.2 . This places the molecule well within the "sweet spot" for oral bioavailability (Rule of 5 suggests LogP < 5).

-

Experimental Challenges: The compound has poor water solubility and high melting point (often >250°C), making the traditional Shake-Flask method (OECD 107) prone to precipitation errors.

Recommended Protocol: RP-HPLC Method (OECD 117)

For high-throughput and accurate lipophilicity assessment of quinolones, Reversed-Phase HPLC is the industry standard. It correlates the retention factor (

Methodology:

-

Stationary Phase: C18 column (end-capped to reduce silanol interactions with the basic nitrogen).

-

Mobile Phase: Methanol/Water or Acetonitrile/Water (buffered to pH 7.4 using MOPS or Phosphate).

-

Standards: Calibrate using a set of reference compounds with known LogP values (e.g., Toluene, Naphthalene, Phenol).

Visualization: HPLC LogP Determination Workflow

Figure 2: Workflow for the determination of lipophilicity using RP-HPLC. This method avoids solubility issues associated with the shake-flask method.

Drug Development Context[1][2][6][7][8][9][10]

Lipinski's Rule of 5 Compliance

2-(4-Hydroxyphenyl)-4-quinolone exhibits excellent drug-like properties, making it a viable scaffold for oral drug delivery.

| Parameter | Limit | Compound Value | Status |

| Molecular Weight | < 500 Da | 237.25 Da | ✅ Pass (High Ligand Efficiency potential) |

| LogP | < 5 | ~2.8 | ✅ Pass |

| H-Bond Donors | < 5 | 2 | ✅ Pass |

| H-Bond Acceptors | < 10 | 2 | ✅ Pass |

ADME Implications

-

Absorption: With a TPSA of ~49 Ų and LogP ~2.8, the compound is predicted to have high human intestinal absorption (HIA) .

-

Metabolism: The 4-hydroxyl group on the phenyl ring is a "soft spot" for Phase II metabolism (glucuronidation/sulfation), which may lead to rapid clearance.

-

Optimization Strategy: Medicinal chemists often replace the 4-OH with a bioisostere (e.g., -F, -Cl, or -OCH₃) or move it to the 3-position to improve metabolic stability while maintaining H-bond interactions.

-

-

Permeability: The compound likely exhibits moderate-to-high BBB (Blood-Brain Barrier) permeability, though the phenolic hydroxyl may limit this slightly compared to non-hydroxylated analogs.

References

-

PubChem. 2-Heptyl-4-hydroxyquinoline (PQS Analog) Compound Summary. National Library of Medicine.[2] Available at: [Link]

-

Tsantili-Kakoulidou, A., & Demopoulos, V. J. (2021).[3] Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK.[3] Available at: [Link]

-

Ciura, K., et al. (2019).[4] Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. International Journal of Molecular Sciences. Available at: [Link]

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using HPLC. Application Note. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 4-quinolones. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-(4-hydroxyphenyl)-1H-quinolin-4-one as a Quorum Sensing Inhibitor

Authored by: A Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that bacteria utilize to coordinate collective behaviors, including the expression of virulence factors and the formation of biofilms. This process is integral to the pathogenicity of many clinically significant bacteria, such as Pseudomonas aeruginosa. The inhibition of QS, a strategy known as quorum quenching, represents a promising anti-virulence approach that may circumvent the selective pressures leading to conventional antibiotic resistance. This guide provides a detailed technical overview of 2-(4-hydroxyphenyl)-1H-quinolin-4-one, a member of the quinolinone class of compounds, as a potent inhibitor of the Pseudomonas aeruginosa pqs quorum sensing system. We will explore its mechanism of action, methods for its synthesis and experimental validation, and its potential as a lead compound for the development of novel anti-virulence therapies.

The Strategic Imperative of Quorum Sensing Inhibition

Bacterial communication, or quorum sensing, is predicated on the production, release, and population-wide detection of small signaling molecules called autoinducers. As bacterial population density increases, the concentration of these autoinducers surpasses a threshold, triggering a coordinated change in gene expression across the community. This synchronized response enables bacteria to function as a multicellular entity, launching virulent attacks and forming resilient, antibiotic-tolerant biofilm communities that are a major cause of persistent and recurrent infections.

Targeting QS is an innovative therapeutic strategy. Unlike traditional antibiotics that aim to kill bacteria, QS inhibitors (QSIs) act as signaling antagonists, effectively disarming pathogens without exerting bactericidal pressure. This approach is expected to reduce the likelihood of resistance development, a critical advantage in the face of escalating antimicrobial resistance.

Pseudomonas aeruginosa: A Model for Quorum Sensing

Pseudomonas aeruginosa is an opportunistic Gram-negative pathogen and a paradigm for studying QS. It possesses multiple, interconnected QS systems that form a complex regulatory hierarchy.

-

The las System: Considered the master regulator at the top of the hierarchy, the las system employs N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) as its autoinducer, which is recognized by the transcriptional regulator LasR.

-

The rhl System: This system is regulated by the las system and uses N-butanoyl-L-homoserine lactone (C4-HSL) as its signal, which binds to the RhlR protein.

-

The pqs System: Also known as the alkyl-quinolone (AQ) signaling system, pqs is unique to P. aeruginosa and related species. It utilizes 2-heptyl-4-hydroxyquinoline (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4(1H)-quinolone (the Pseudomonas Quinolone Signal or PQS), as its primary signaling molecules. These signals are recognized by the transcriptional regulator PqsR (also known as MvfR), which controls the expression of key virulence factors and is essential for biofilm maturation.

The intricate interplay of these systems makes P. aeruginosa a formidable pathogen. The pqs system, in particular, has emerged as a high-value target for anti-virulence therapies due to its central role in pathogenicity.

2-(4-hydroxyphenyl)-1H-quinolin-4-one: A Profile

The quinolin-4-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antibacterial and anticancer properties. 2-(4-hydroxyphenyl)-1H-quinolin-4-one belongs to this class and has been identified as a potential QSI.

Chemical Structure and Synthesis

The structure of 2-(4-hydroxyphenyl)-1H-quinolin-4-one features a quinolin-4-one core with a 4-hydroxyphenyl substituent at the 2-position.

General Synthetic Routes for 2-Arylquinolin-4-ones: The synthesis of 2-arylquinolin-4(1H)-ones can be achieved through several established methods. One common and efficient approach is a palladium-catalyzed dehydrogenative cyclization of 1-(2-aminoaryl)-3-arylpropan-1-ones. Another widely used method is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides.

A plausible synthetic pathway is outlined below:

Caption: Mechanism of PqsR antagonism by 2-(4-hydroxyphenyl)-1H-quinolin-4-one.

Experimental Validation: Protocols and Data

The efficacy of a potential QSI must be rigorously validated through a series of in vitro assays. These protocols are designed to be self-validating by including appropriate controls and measuring specific, quantifiable endpoints.

Reporter Gene Assay for PqsR Inhibition

This assay provides a direct measure of the compound's ability to inhibit PqsR activity. It utilizes a biosensor strain of P. aeruginosa (or a heterologous host like E. coli) engineered to express a reporter gene (e.g., luxCDABE for bioluminescence or gfp for fluorescence) under the control of the PqsR-dependent pqsA promoter.

Step-by-Step Protocol:

-

Strain Preparation: Grow the P. aeruginosa pqsA-lux reporter strain overnight in a suitable medium (e.g., LB broth) at 37°C with shaking.

-

Assay Setup: In a 96-well microtiter plate, add a subculture of the reporter strain diluted to a starting OD600 of ~0.05.

-

Compound Addition: Add 2-(4-hydroxyphenyl)-1H-quinolin-4-one to the wells at a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known PqsR inhibitor, if available).

-

Incubation: Incubate the plate at 37°C with shaking for a specified period (e.g., 18-24 hours).

-

Data Acquisition: Measure the optical density at 600 nm (OD600) to assess bacterial growth and the reporter signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Normalize the reporter signal to the cell density (Signal/OD600). Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the reporter signal without significantly affecting bacterial growth.

Methodological & Application

Application Note: Precision Synthesis of 2-Aryl-4-Quinolones via the Conrad-Limpach Protocol

Executive Summary

The 2-aryl-4-quinolone scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarials, antiviral agents, and anticancer therapeutics (e.g., tubulin polymerization inhibitors). While the classical Conrad-Limpach synthesis is the most direct route to these heterocycles, it is notoriously sensitive to reaction conditions. Deviations often lead to the thermodynamic Knorr product (2-quinolone) or intractable tars.

This Application Note provides a field-proven, optimized protocol for the regioselective synthesis of 2-aryl-4-quinolones. We contrast the scalable Classical Thermal Method with a rapid Microwave-Assisted Protocol , offering researchers a choice based on throughput and scale requirements.

Mechanistic Insight: The Kinetic vs. Thermodynamic Battle

The success of this synthesis relies entirely on controlling the tautomeric equilibrium during the initial condensation of aniline with a

-

The Conrad-Limpach Route (Kinetic Control): At lower temperatures (

C) with acid catalysis, the aniline nitrogen attacks the ketone carbonyl. This forms the -

The Knorr Route (Thermodynamic Control): At higher temperatures (

C) without acid, the aniline attacks the ester carbonyl, forming the anilide .[2] Cyclization of the anilide yields the 2-quinolone (or 4-hydroxy-2-quinolone).

Critical Directive: To obtain the 2-aryl-4-quinolone, you must isolate or stabilize the enamine intermediate before subjecting it to the high temperatures required for cyclization.

Visualization: Mechanistic Pathway

Figure 1: The bifurcation between Conrad-Limpach (Kinetic) and Knorr (Thermodynamic) pathways. Success depends on favoring the upper path.

Protocol A: Classical Thermal Synthesis (Scalable)

Best for: Multi-gram scale, high purity requirements, robust validation.

Materials

-

Reagents: Aniline (1.0 eq), Ethyl benzoylacetate (1.1 eq), p-Toluenesulfonic acid (p-TSA, 0.05 eq).

-

Solvents: Benzene or Toluene (Step 1), Dowtherm A (Step 2), Hexane/Petroleum Ether (Workup).

-

Equipment: Dean-Stark trap, high-temperature heating mantle, mechanical stirrer.

Step-by-Step Methodology

Phase 1: Enamine Formation (Schiff Base)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charge: Add Aniline (50 mmol), Ethyl benzoylacetate (55 mmol), p-TSA (2.5 mmol), and Toluene (100 mL).

-

Reflux: Heat the mixture to vigorous reflux. Monitor water collection in the Dean-Stark trap.

-

Checkpoint: The reaction is complete when water evolution ceases (typically 3–6 hours).

-

-

Isolation: Evaporate the toluene under reduced pressure. The residue is the crude

-anilinocrotonate.-

Note: Do not distill the residue at high vacuum/temp, or it may rearrange to the anilide.

-

Phase 2: Flash Thermal Cyclization

-

Preparation: In a separate 500 mL 3-neck flask, heat 50 mL of Dowtherm A (diphenyl ether/biphenyl eutectic mixture) to a rolling reflux (~250°C ).

-

Safety: Ensure the setup is well-vented. Dowtherm A vapor is irritating.

-

-

Addition: Dissolve the crude enamine from Phase 1 in a minimal amount of warm Dowtherm A (or add neat if liquid). Add this dropwise rapidly to the boiling solvent.

-

Why Rapidly? Slow addition allows the intermediate to spend time at "medium" temperatures (100–200°C), promoting degradation or rearrangement. We want a "thermal shock" to drive the electrocyclic ring closure immediately.

-

-

Reaction: Maintain reflux for 15–30 minutes. Monitor ethanol evolution (if feasible) or TLC.

-

Workup:

-

Allow the mixture to cool to room temperature.

-

The 2-aryl-4-quinolone typically precipitates as a solid upon cooling.

-

Add 50 mL of Hexane or Petroleum Ether to the suspension to dilute the Dowtherm A and maximize precipitation.

-

Filter the solid and wash copiously with Hexane to remove residual high-boiling solvent.

-

-

Purification: Recrystallize from Ethanol or DMF/Ethanol mixtures.

Protocol B: Microwave-Assisted Synthesis (Rapid)

Best for: Library generation, small scale (<500 mg), rapid screening.

Materials

-

Reagents: Aniline (1.0 eq), Ethyl benzoylacetate (1.0 eq).

-

Catalyst: K-10 Montmorillonite clay or few drops of Acetic Acid.

-

Equipment: Monomode Microwave Reactor (e.g., CEM or Biotage).

Step-by-Step Methodology

-

Mixing: In a microwave vial (10 mL), mix Aniline (2 mmol) and Ethyl benzoylacetate (2 mmol).

-

Catalyst: Add 100 mg of K-10 Montmorillonite clay (acts as a solid acid catalyst and support).

-

Irradiation (Step 1 - Condensation): Heat at 80°C for 5 minutes (Power: 50W, Max Pressure: 200 psi).

-

Irradiation (Step 2 - Cyclization): Ramp temperature to 250°C and hold for 10–15 minutes.

-

Note: Ensure the vial is rated for high pressure/temperature. If the reactor cannot reach 250°C, use a solvent like diphenyl ether (2 mL) to facilitate heat transfer.

-

-

Extraction: Cool the vial. Add hot ethanol to extract the product from the clay. Filter to remove the solid catalyst.

-

Crystallization: Concentrate the filtrate to yield the crude product.

Troubleshooting & Quality Control

Decision Logic for Method Selection

Figure 2: Workflow for selecting the appropriate synthesis protocol.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Product is 2-Quinolone (Isomer) | Thermodynamic control took over. | Lower the temp of Step 1. Ensure acid catalyst is used.[3][4][5][6] Avoid "stalling" between 100°C–200°C. |

| Black Tar / Low Yield | Oxidation or polymerization. | Use nitrogen atmosphere. Ensure "Flash" addition to boiling Dowtherm (don't heat gradually). |

| Oily Product (Won't Precipitate) | Residual Dowtherm A. | Wash filter cake thoroughly with Hexane. Recrystallize from Acetone/EtOH. |

| Incomplete Reaction | Water inhibition in Step 1. | Reactivate Molecular Sieves or ensure Dean-Stark is functioning efficiently. |

Analytical Validation

-

1H NMR (DMSO-d6): Look for the diagnostic singlet at

6.0–6.3 ppm (H-3 proton of the quinolone ring). The NH proton is often broad and downfield ( -

IR Spectroscopy: Strong carbonyl stretch at ~1630 cm⁻¹ (4-quinolone characteristic, lower than typical ketones due to vinylogous amide resonance).

References

-

Conrad, M.; Limpach, L. "Ueber das Anilid des Benzoylessigsäureesters und dessen Ueberführung in

-Oxychinaldin." Berichte der deutschen chemischen Gesellschaft, 1887 , 20, 944–948. -

Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.

-

Riegel, B. et al. "The Synthesis of Some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method." Journal of the American Chemical Society, 1946 , 68(7), 1264–1266.

-

Sridharan, V. et al. "Microwave-Assisted Synthesis of Quinolines: A Review." Arkivoc, 2021 , part ix, 218–239.

-

Organic Syntheses. "2-Methyl-4-hydroxyquinoline." Org.[4] Synth.1949 , 29, 66.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Quinoline synthesis [organic-chemistry.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of 2-(4-Hydroxyphenyl)-1H-quinolin-4-one

Executive Summary

The 4-quinolone core is a privileged pharmacophore in drug discovery, serving as the structural foundation for numerous kinase inhibitors, antibacterial agents, and anticancer therapeutics[1]. Specifically, 2-(4-hydroxyphenyl)-1H-quinolin-4-one is a potent aza-flavone analogue. Traditional thermal syntheses of 2-aryl-4-quinolones (such as the Camps or Conrad-Limpach cyclizations) often suffer from harsh reaction conditions, prolonged reaction times, and poor regioselectivity.

This application note details a highly efficient, two-step protocol for the synthesis of 2-(4-hydroxyphenyl)-1H-quinolin-4-one. By coupling a classical Claisen-Schmidt condensation with a , this methodology leverages the synergistic effects of dielectric heating and an Iodine/DMSO catalytic system to reduce reaction times from days to minutes while maximizing yield and purity.

Mechanistic Rationale & Microwave Kinetics

To move beyond a simple "recipe," it is critical to understand the causality behind the reagent selection and energy delivery method:

-

The Iodine/DMSO Catalytic System: Molecular iodine (

) acts as a mild, halophilic Lewis acid. It activates the -

Microwave Dielectric Heating: DMSO possesses a high dielectric constant and an exceptionally high loss tangent (